molecular formula C19H14Cl2N4O2 B2799730 2-[2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]-4-methoxynicotinonitrile CAS No. 339103-15-0

2-[2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]-4-methoxynicotinonitrile

Cat. No.: B2799730
CAS No.: 339103-15-0
M. Wt: 401.25
InChI Key: RQRZPDDPMFCHQZ-BHGWPJFGSA-N
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Description

2-[2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]-4-methoxynicotinonitrile is an organic compound with intricate structural complexity. It contains pyrrole, benzyl, and nicotinonitrile moieties, making it a significant molecule in synthetic chemistry and pharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Stage: : The synthesis often begins with the preparation of 2,4-dichlorobenzyl alcohol by reacting 2,4-dichlorobenzaldehyde with sodium borohydride in an alcoholic medium.

  • Intermediate Formation: : This alcohol is then oxidized using appropriate oxidizing agents such as PCC (Pyridinium Chlorochromate) to form 2,4-dichlorobenzaldehyde.

  • Pyrrole Introduction: : The next step involves the formation of the pyrrole ring. This typically involves reacting the aldehyde with an appropriate amine and acylating agent under acid catalysis.

  • Oximination: : The final stage of the synthesis involves converting the aldehyde to the oxime by treating it with hydroxylamine hydrochloride in the presence of a base.

Industrial Production Methods

Industrial production generally follows similar routes but on a larger scale, utilizing efficient catalysts and optimizing reaction conditions for higher yields. Large-scale reactors equipped with temperature and pressure control ensure the consistency and quality of the produced compound.

Chemical Reactions Analysis

2-[2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]-4-methoxynicotinonitrile participates in various chemical reactions due to its diverse functional groups:

  • Oxidation: : It can undergo oxidation, particularly at the benzyl and pyrrole moieties, using agents such as KMnO4 or CrO3, resulting in benzoic acid derivatives or pyrrole derivatives.

  • Reduction: : Reducing agents like LiAlH4 can reduce the oxime group to form amines, altering its pharmacological properties.

  • Substitution: : The chlorine atoms in the dichlorobenzyl group can participate in nucleophilic aromatic substitution, making it possible to introduce different substituents.

  • Addition: : The nitrile group can undergo addition reactions with nucleophiles like amines, leading to imine or amide derivatives.

Common Reagents and Conditions

  • Oxidation: : KMnO4, CrO3 in acidic medium

  • Reduction: : LiAlH4, NaBH4 in dry ether or THF

  • Substitution: : Sodium methoxide, potassium tert-butoxide in polar aprotic solvents like DMSO or DMF

  • Addition: : Primary or secondary amines in the presence of a base like K2CO3

Major Products Formed

  • From Oxidation: : Benzoic acids, pyrrole ketones

  • From Reduction: : Amines

  • From Substitution: : Various aromatic compounds with different functional groups

  • From Addition: : Imines, amides

Scientific Research Applications

Chemistry: : The compound serves as a building block for synthesizing more complex molecules with potential pharmaceutical applications. Its functional groups provide diverse chemistry for developing new drugs.

Biology: : It is used in biochemical research to study enzyme inhibition and receptor binding due to its specific structural features.

Medicine: : Its derivatives have shown promising activity against various diseases, including anti-inflammatory, anti-cancer, and antimicrobial properties.

Industry: : It has applications in manufacturing advanced materials, agrochemicals, and as an intermediate in producing other fine chemicals.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, including enzymes and receptors. Its oxime and pyrrole groups play critical roles in binding to these targets, thereby modulating their activity. The 2,4-dichlorobenzyl group enhances its ability to penetrate cell membranes, increasing its efficacy.

Molecular Targets and Pathways: : It primarily targets enzyme active sites or receptor binding pockets, altering their conformation and function. This interaction can lead to inhibition or activation of biological pathways, depending on the context.

Comparison with Similar Compounds

Compared to other pyrrole or nicotinonitrile derivatives, this compound's unique combination of functional groups endows it with distinct properties and reactivity.

Similar Compounds

  • Nicotinonitriles: : Often used in pharmaceutical research for their bioactivity.

  • Pyrrole derivatives: : Known for their diverse biological activities, including anti-inflammatory and antimicrobial effects.

  • Benzyl oximes: : Utilized in various synthetic applications due to their stability and reactivity.

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Properties

IUPAC Name

2-[2-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]pyrrol-1-yl]-4-methoxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N4O2/c1-26-18-6-7-23-19(16(18)10-22)25-8-2-3-15(25)11-24-27-12-13-4-5-14(20)9-17(13)21/h2-9,11H,12H2,1H3/b24-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQRZPDDPMFCHQZ-BHGWPJFGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)N2C=CC=C2C=NOCC3=C(C=C(C=C3)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=NC=C1)N2C=CC=C2/C=N/OCC3=C(C=C(C=C3)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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